2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine
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Overview
Description
2-Methoxy-1-tosylaziridine is a chemical compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The presence of a methoxy group and a tosyl group (p-toluenesulfonyl) attached to the aziridine ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-tosylaziridine typically involves the reaction of aziridine with methanol and p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced to the aziridine ring .
Industrial Production Methods
Industrial production of 2-Methoxy-1-tosylaziridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as alcohols, thiols, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Nucleophiles: Alcohols, thiols, amines
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, dimethyl sulfoxide, tetrahydrofuran
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed, such as amino alcohols, thiol ethers, and amines.
Oxidized and Reduced Products: The oxidation and reduction reactions yield different derivatives of the original compound.
Scientific Research Applications
2-Methoxy-1-tosylaziridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-tosylaziridine involves the activation of the aziridine ring, making it susceptible to nucleophilic attack. The presence of the methoxy and tosyl groups influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-tosylaziridine: Similar structure but with a methyl group instead of a methoxy group.
2-Ethoxy-1-tosylaziridine: Contains an ethoxy group instead of a methoxy group.
2-Methoxy-1-mesylaziridine: Similar structure but with a mesyl group instead of a tosyl group.
Uniqueness
2-Methoxy-1-tosylaziridine is unique due to the presence of both methoxy and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar aziridine derivatives .
Properties
CAS No. |
52180-32-2 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-methoxy-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-9(6-4-8)15(12,13)11-7-10(11)14-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
YNZJHONQERDVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2OC |
Origin of Product |
United States |
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